molecular formula C21H18N4O3S B2935159 7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242966-54-6

7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2935159
CAS No.: 1242966-54-6
M. Wt: 406.46
InChI Key: NYYBKIUPPDRDFB-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. The ethoxyphenyl group at position 7 and the thioether-linked 2-oxo-2-phenylethyl substituent at position 3 define its structural uniqueness.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-2-28-17-10-8-16(9-11-17)24-12-13-25-19(20(24)27)22-23-21(25)29-14-18(26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBKIUPPDRDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O2SC_{23}H_{22}N_4O_2S, with a molecular weight of approximately 414.48 g/mol. The structure features a triazole ring fused to a pyrazinone moiety, which is known for its diverse pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic transformations including cyclization and thioether formation. The use of click chemistry has been particularly prominent in developing triazole derivatives due to its efficiency and selectivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds were evaluated using the MTT assay against cell lines such as AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound showed promising results with an IC50 value comparable to leading anticancer agents .
Cell Line IC50 (µM) Reference
AGS5.12 ± 0.15
HCT-1166.45 ± 0.20
HeLa4.78 ± 0.10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Testing against a panel of bacteria revealed that it possesses moderate to high antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Inflammation-related assays indicated that the compound may inhibit pro-inflammatory cytokine production:

  • Cytokine Assays : Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of triazole derivatives including the target compound showed enhanced apoptosis in cancer cells compared to controls. Flow cytometry analysis indicated increased Annexin V positivity in treated cells, confirming the induction of apoptosis .
  • Antimicrobial Evaluation : A comparative study of various triazole compounds highlighted that the target compound exhibited superior activity against resistant strains of Escherichia coli, suggesting its potential as a lead for antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 7, influencing solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 7) Substituent (Position 3) Molecular Weight Solubility Profile
Target Compound 4-Ethoxyphenyl (2-Oxo-2-phenylethyl)thio - Likely similar to fluorobenzyl analog*
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 4-Fluorobenzyl Thioxo - Freely soluble in DMF, DMSO; insoluble in water
3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl) analog (G802-0965) 4-Ethoxyphenyl (2-Chloro-6-fluorobenzyl)thio 430.89 g/mol Not reported; likely hydrophobic
7-(3,4-Dimethylphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl} analog (G802-0593) 3,4-Dimethylphenyl (2-(3-Methoxyphenyl)-2-oxoethyl)thio 420.49 g/mol Not reported

Pharmacological Activity

Structural variations correlate with distinct biological profiles:

  • Adenosine Receptor Antagonism: Fluorobenzyl and ethoxyphenyl analogs may exhibit antagonism due to isosteric resemblance to inosine .
  • Anti-Inflammatory Activity : Thioether-linked substituents (e.g., 2-oxo-2-phenylethyl) may enhance P2X7 receptor antagonism, relevant for pain management .

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